(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine
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Overview
Description
(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine is a chiral amine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include an isopropyl group attached to a phenyl ring and a methyl group on the propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-isopropylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and advanced chiral resolution techniques to ensure high yield and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Isopropylphenyl)-2-methylpropan-1-amine: The enantiomer of the compound with similar structural features but different biological activity.
1-(2-Isopropylphenyl)-2-methylpropan-1-amine: The racemic mixture containing both enantiomers.
Uniqueness
(S)-1-(2-Isopropylphenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and racemic mixture. This uniqueness makes it valuable in applications requiring high enantioselectivity.
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(1S)-2-methyl-1-(2-propan-2-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-9(2)11-7-5-6-8-12(11)13(14)10(3)4/h5-10,13H,14H2,1-4H3/t13-/m0/s1 |
InChI Key |
UBAHELNDKLDEOV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C(C)C)N |
Origin of Product |
United States |
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